molecular formula C12H26OS B13740646 1-Mercaptododecan-2-ol CAS No. 20611-11-4

1-Mercaptododecan-2-ol

Katalognummer: B13740646
CAS-Nummer: 20611-11-4
Molekulargewicht: 218.40 g/mol
InChI-Schlüssel: GGMUJCCSBRQVTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Mercaptododecan-2-ol, also known as 2-Hydroxydodecanthiol, is an organosulfur compound with the molecular formula C₁₂H₂₆OS. It is characterized by the presence of both a hydroxyl group (-OH) and a thiol group (-SH) on a dodecane backbone. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Mercaptododecan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1-dodecene with hydrogen sulfide (H₂S) in the presence of a metal catalyst such as nickel or palladium. This reaction facilitates the addition of the thiol group to the dodecene, forming the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Mercaptododecan-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-Mercaptododecan-2-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Mercaptododecan-2-ol involves its interaction with various molecular targets through its thiol and hydroxyl groups. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. Additionally, the hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-Mercaptododecan-2-ol is unique due to the presence of both hydroxyl and thiol groups on a long dodecane chain. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various applications .

Eigenschaften

CAS-Nummer

20611-11-4

Molekularformel

C12H26OS

Molekulargewicht

218.40 g/mol

IUPAC-Name

1-sulfanyldodecan-2-ol

InChI

InChI=1S/C12H26OS/c1-2-3-4-5-6-7-8-9-10-12(13)11-14/h12-14H,2-11H2,1H3

InChI-Schlüssel

GGMUJCCSBRQVTP-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCC(CS)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.